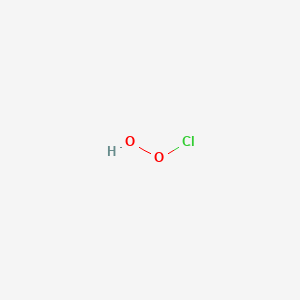
Hydroxy hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy hypochlorite is a chemical compound that consists of a hypochlorite ion (ClO−) bonded to a hydroxyl group (OH). It is an unstable and reactive species, often encountered in aqueous solutions. This compound is known for its strong oxidizing properties, making it useful in various applications such as disinfection, bleaching, and water treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy hypochlorite can be synthesized through the reaction of hypochlorous acid (HOCl) with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
HOCl+NaOH→NaOCl+H2O
In this reaction, hypochlorous acid reacts with sodium hydroxide to form sodium hypochlorite and water .
Industrial Production Methods
Industrially, this compound is produced by bubbling chlorine gas (Cl2) through a solution of sodium hydroxide. The reaction is highly exothermic and must be carefully controlled to prevent the formation of unwanted by-products . The reaction is as follows:
Cl2+2NaOH→NaOCl+NaCl+H2O
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy hypochlorite undergoes various chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to chloride ions (Cl−) in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where the hypochlorite ion is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure stability .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include chlorinated organic compounds and oxygen gas .
Aplicaciones Científicas De Investigación
Hydroxy hypochlorite has a wide range of scientific research applications, including:
Mecanismo De Acción
Hydroxy hypochlorite exerts its effects through its strong oxidizing properties. It reacts with fatty acids and amino acids, leading to the degradation of cell membranes and proteins. This results in the disruption of cellular functions and the eventual death of microorganisms . The molecular targets include cell wall components and intracellular enzymes, which are oxidized and rendered non-functional .
Comparación Con Compuestos Similares
Hydroxy hypochlorite is similar to other hypochlorite compounds, such as sodium hypochlorite (NaOCl) and calcium hypochlorite (Ca(OCl)2). it is unique in its specific reactivity and stability profile . Compared to chlorine gas (Cl2), this compound is less potent but safer to handle and use in various applications .
List of Similar Compounds
- Sodium hypochlorite (NaOCl)
- Calcium hypochlorite (Ca(OCl)2)
- Hypochlorous acid (HOCl)
- Chlorine gas (Cl2)
This compound stands out due to its specific applications in disinfection and water treatment, where its stability and reactivity are advantageous .
Propiedades
Número CAS |
67952-07-2 |
|---|---|
Fórmula molecular |
ClHO2 |
Peso molecular |
68.46 g/mol |
Nombre IUPAC |
hydroxy hypochlorite |
InChI |
InChI=1S/ClHO2/c1-3-2/h2H |
Clave InChI |
HSLBPQGVXMOSRA-UHFFFAOYSA-N |
SMILES canónico |
OOCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
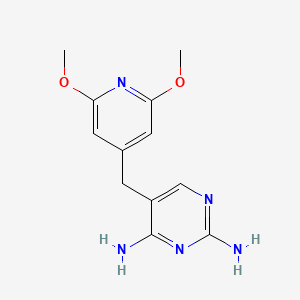
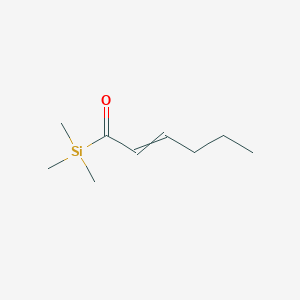
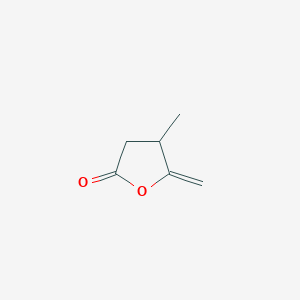
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
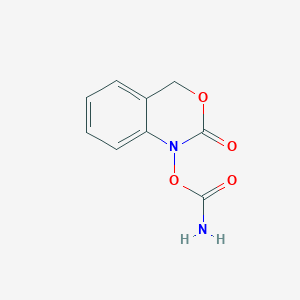
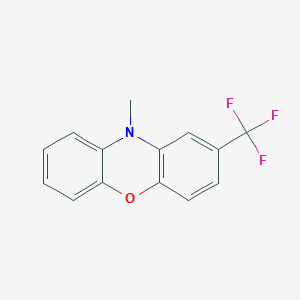
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
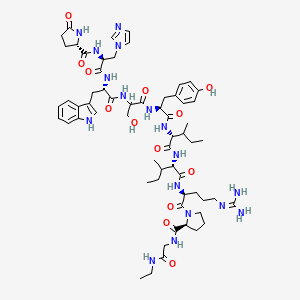

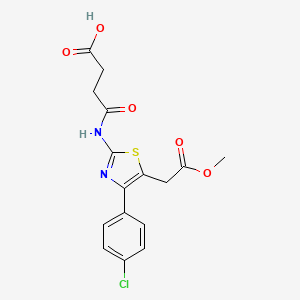
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
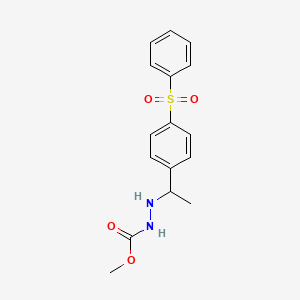
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
